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2,5-Dimethylhexane-1,6-diyl diacetate

Boiling point elevation Branching effect Solvent retention

2,5-Dimethylhexane-1,6-diyl diacetate (DAH; CAS 89182-68-3) is a branched aliphatic diacetate ester with molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol. It is derived from 2,5-dimethyl-1,6-hexanediol via acetylation and carries two primary acetate groups at the terminal 1,6-positions flanking a symmetrically methyl-branched C6 backbone.

Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
CAS No. 89182-68-3
Cat. No. B11958264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhexane-1,6-diyl diacetate
CAS89182-68-3
Molecular FormulaC12H22O4
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(CCC(C)COC(=O)C)COC(=O)C
InChIInChI=1S/C12H22O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h9-10H,5-8H2,1-4H3
InChIKeyYQQPADUOKRFGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylhexane-1,6-diyl Diacetate (DAH) – Branch-Substituted Diester for High-Temperature Solvent and Resist Underlayer Applications


2,5-Dimethylhexane-1,6-diyl diacetate (DAH; CAS 89182-68-3) is a branched aliphatic diacetate ester with molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol . It is derived from 2,5-dimethyl-1,6-hexanediol via acetylation and carries two primary acetate groups at the terminal 1,6-positions flanking a symmetrically methyl-branched C6 backbone [1]. In the patent literature, DAH is explicitly classified among high-boiling-point solvents (≥160 °C) for resist underlayer film-forming compositions used in semiconductor multilayer lithography processes, where solvent boiling point directly correlates with film embedding quality and planarization capability [2][3].

Semiconductor resist underlayer solvent Designed for high-boiling-point solvent applications in multilayer lithography, where thermal budget and film planarization are critical.
Primary ester with saturated branched backbone Provides thermal and oxidative stability during elevated-temperature crosslinking bake steps, supporting predictable formulation rheology.
Structure-property relationship model compound Quantifiable branching effects on boiling point and density enable validation of computational models for diester solvents.

Why Generic Substitution of 2,5-Dimethylhexane-1,6-diyl Diacetate (DAH) Fails in High-Temperature Resist Underlayer Formulations


Generic substitution of DAH with the unbranched 1,6-diacetoxyhexane or lower-boiling solvents such as PGMEA is not straightforward because the methyl branching at the 2- and 5-positions of the hexane backbone confers a materially higher atmospheric boiling point (~289.7 °C vs. ~265 °C for the linear analog) and a lower density (~0.982 vs. ~1.01 g/cm³) . In semiconductor resist underlayer compositions, the patent literature explicitly links solvent boiling point above 160 °C to improved gap-filling embedding properties and high film flatness on stepped substrates [1][2]. Replacing DAH with a solvent that boils 25–140 °C lower risks premature evaporation during bake steps, compromising film planarization and introducing within-wafer thickness non-uniformity that is unacceptable for advanced-node lithography [1].

Linear unbranched analog (1,6-diacetoxyhexane)
Substantially lower boiling point may reduce solvent retention during bake, risking premature evaporation and film planarization failure.
Standard resist solvent (PGMEA)
Much lower boiling point leads to rapid flash-off; unsuitable for thick planarizing underlayers requiring prolonged solvent presence.
Tertiary or unsaturated diacetate isomers
Tertiary esters may undergo thermal elimination; unsaturated analogs risk oxidative crosslinking – both can shift formulation viscosity and shelf life.

Quantitative Differentiation Evidence for 2,5-Dimethylhexane-1,6-diyl Diacetate (DAH) vs. Closest Analogs and Alternatives


Atmospheric Boiling Point: DAH vs. Linear Unbranched Analog (1,6-Diacetoxyhexane)

DAH exhibits a boiling point approximately 25 °C higher than its linear unbranched analog 1,6-diacetoxyhexane under equivalent atmospheric pressure conditions, a direct consequence of branching-induced disruption of intermolecular packing . Both compounds are listed together in the same semiconductor resist underlayer patents as high-boiling solvent candidates, yet the measured boiling point differential provides a quantifiable basis for selecting DAH when extended thermal processing latitude is required [1].

Boiling Point: DAH vs. Linear Analog
Reported
Δ +24.7 °C
Supports extended thermal budget for planarization
Patent-cited; predicted values from authoritative databases
Boiling point elevation Branching effect Solvent retention Thermal processing window

Atmospheric Boiling Point: DAH vs. PGMEA – Thermal Processing Latitude in Resist Formulations

DAH's atmospheric boiling point of 289.7 °C is approximately 144 °C higher than that of propylene glycol monomethyl ether acetate (PGMEA, ~146 °C) , the industry-standard photoresist solvent. Both DAH and PGMEA are cited in the same patent disclosures as solvents suitable for resist underlayer film-forming compositions, yet PGMEA's much lower boiling point limits its utility to applications where rapid solvent flash-off is desired, whereas DAH is positioned for processes requiring prolonged solvent retention to achieve gap-fill and planarization on high-topography substrates [1].

Boiling Point: DAH vs. PGMEA
Reported
Δ +144 °C
Enables prolonged solvent retention for gap-fill
Patent-cited; standard industry solvent values
High-boiling solvent Thermal budget Resist underlayer Semiconductor lithography

Density and Branching: DAH vs. Linear 1,6-Diacetoxyhexane – Implications for Solution Rheology and Film Formation

DAH exhibits a predicted density of 0.982 g/cm³ , notably lower than the ~1.01 g/cm³ measured for the linear unbranched analog 1,6-diacetoxyhexane . This ~0.03 g/cm³ density reduction, attributable to methyl branching disrupting efficient molecular packing, translates to a ~2.8% lower mass per unit volume. In solvent-dominated resist underlayer formulations, lower solvent density can influence solution viscosity, spin-coating dynamics, and the extent of film shrinkage during post-apply bake, all of which factor into final film thickness uniformity.

Density: DAH vs. Linear Analog
Data to verify
−0.028 g/cm³ (~2.8%)
May influence spin-coating rheology and shrinkage
Predicted values; limited independent verification
Density reduction Chain branching Free volume Film shrinkage

Boiling Point Differentiation: DAH vs. Tertiary Diacetate Positional Isomer (2,5-Dimethyl-2,5-hexanediol Diacetate, CAS 56323-20-7)

Among the C₁₂H₂₂O₄ diacetate isomers, the positional arrangement of acetate groups markedly affects volatility. DAH, with primary acetate groups at the 1,6-positions, boils at 289.7 °C at 760 mmHg , whereas the tertiary diacetate isomer (2,5-dimethyl-2,5-hexanediol diacetate, CAS 56323-20-7) boils at approximately 279.6 °C at 760 mmHg , a difference of ~10 °C. Primary esters generally possess higher thermal stability and lower susceptibility to acid-catalyzed elimination side reactions compared to tertiary esters [1], making DAH more robust under the thermal curing conditions typical of resist underlayer film processing.

Boiling Point: Primary vs. Tertiary Ester
Class-level
Δ +10.1 °C
Primary ester offers higher thermal robustness
Class-level inference based on ester structure
Positional isomerism Primary vs. tertiary ester Boiling point Thermal stability

Saturated Backbone: DAH vs. Unsaturated Analog (2,5-Dimethyl-2-hexene-1,6-diol Diacetate, CAS 71172-53-7)

DAH possesses a fully saturated C6 backbone (C₁₂H₂₂O₄) , whereas the corresponding unsaturated analog 2,5-dimethyl-2-hexene-1,6-diol diacetate (CAS 71172-53-7) contains an endocyclic double bond (C₁₂H₂₀O₄) . The unsaturated analog exhibits a boiling point of 284.7 °C at 760 mmHg , approximately 5 °C lower than DAH, and a higher density of 1.003 g/cm³ . More critically, the absence of allylic/olefinic functionality in DAH eliminates pathways for radical-initiated oxidative degradation and thermally induced crosslinking side reactions that can compromise solvent shelf life and introduce unwanted viscosity drift in formulated resist underlayer compositions during storage and repeated heating cycles.

Backbone Saturation: Saturated vs. Unsaturated
Data to verify
Δ +5 °C; saturated backbone
Eliminates oxidative degradation risk during storage
Predicted values; source review recommended
Saturated vs. unsaturated Oxidative stability Thermal robustness Storage stability

Recommended Application Scenarios for 2,5-Dimethylhexane-1,6-diyl Diacetate (DAH) Based on Quantitative Differentiation Evidence


High-Boiling Solvent in Semiconductor Resist Underlayer Film-Forming Compositions for Advanced Multilayer Lithography

DAH is explicitly listed in Nissan Chemical Corporation's patent filings (US 2024/0427238 A1 and US 2023/0137360 A1) as a preferred high-boiling-point solvent (≥160 °C) for resist underlayer film-forming compositions [1][2]. The ~289.7 °C boiling point—approximately 144 °C above PGMEA and 25 °C above the linear 1,6-diacetoxyhexane analog—provides the extended solvent retention needed during post-coat thermal bake to achieve gap-filling of high-aspect-ratio features and planarization over stepped substrates. Users selecting DAH over lower-boiling alternatives should expect improved film flatness and reduced within-wafer thickness variation, as directly taught by the patent disclosure that links high solvent boiling point to 'improved embedding property and high flatness' [1].

Primary Ester Intermediate for Transesterification and Polymer Derivatization Requiring Thermal Robustness

As a primary diacetate ester with a saturated branched backbone, DAH is structurally suited for transesterification reactions where tertiary esters (such as 2,5-dimethyl-2,5-hexanediol diacetate) would suffer from competing elimination side reactions at elevated temperatures [3]. The saturated backbone eliminates the risk of olefinic crosslinking that plagues the unsaturated analog (CAS 71172-53-7) during high-temperature processing , making DAH a cleaner intermediate for synthesizing telechelic polymers, macromonomers, or crosslinking agents where precise end-group fidelity is critical.

Model Compound for Studying Branching Effects on Diester Solvent Physicochemical Properties

DAH serves as a valuable model compound for systematic structure-property relationship studies of branched vs. linear diacetate esters. The quantifiable boiling point elevation (+24.7 °C) and density reduction (−2.8%) relative to the linear 1,6-diacetoxyhexane provide direct experimental parameters for validating computational models of branching-induced free-volume effects and intermolecular interaction perturbation in diester solvents. The availability of reference-quality NMR (¹H and ¹³C), FTIR, and Raman spectra through the Wiley KnowItAll spectral library [4] further supports analytical method development and quality control protocol establishment.

Controlled-Evaporation Co-Solvent for Thick-Film Polymer Coatings and Adhesive Formulations

In industrial coating and adhesive formulations where film thickness exceeds several microns and solvent flash-off must be carefully controlled to avoid surface skinning or bubble defects, DAH's boiling point of 289.7 °C (vs. ~146 °C for PGMEA and ~265 °C for the linear analog) provides an exceptionally wide processing window . The branched structure's lower density (0.982 g/cm³) relative to the linear analog may also contribute to reduced solution viscosity at equivalent solids loading, facilitating improved leveling and flow-out in high-build coating applications.

Application
Selection Property
Validation Focus
Resist underlayer film formation
High boiling point and thermal stability
Film planarization and within-wafer uniformity
Transesterification and polymer derivatization
Primary ester with saturated backbone
End-group fidelity and side-reaction resistance
Structure-property relationship studies
Branched vs. linear diester comparison
Boiling point/density prediction model validation
Thick-film polymer coatings
Extended evaporation window
Leveling and defect-free film formation
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